physicochemical properties of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole
physicochemical properties of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive physicochemical profile of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole, a heterocyclic compound belonging to the pharmacologically significant benzimidazole class. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document establishes a robust, predictive profile. This is achieved through a detailed analysis of its core chemical structure, comparative evaluation of closely related structural analogues, and the application of established theoretical principles. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of its key properties, offering a self-validating framework for researchers. The intended audience includes medicinal chemists, drug development scientists, and academic researchers who may utilize this compound as a scaffold or intermediate in novel molecular design.
Introduction: The Benzimidazole Scaffold and the Target Molecule
Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Their fused heterocyclic system, comprising benzene and imidazole rings, serves as a versatile pharmacophore capable of engaging with a wide array of biological targets, leading to diverse therapeutic activities including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the benzimidazole scaffold allows for the precise modulation of its steric, electronic, and lipophilic properties, thereby fine-tuning its biological activity and pharmacokinetic profile.
The subject of this guide, 6-bromo-1-tert-butyl-1H-benzo[d]imidazole, is a distinct derivative featuring two key substituents:
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A Bromo Group at the 6-position: This electron-withdrawing halogen atom can influence the acidity of the imidazole N-H proton, serve as a key synthetic handle for further functionalization via cross-coupling reactions, and enhance binding interactions through halogen bonding.
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A tert-Butyl Group at the 1-position: This bulky, lipophilic group sterically shields the N-1 position, preventing N-H tautomerism and potentially locking the molecule into a specific conformation. It significantly increases the molecule's lipophilicity, which has profound implications for its solubility and membrane permeability.
This document aims to construct a reliable physicochemical profile for this molecule and provide the necessary experimental workflows for its validation.
Physicochemical Properties: A Predictive and Comparative Analysis
The following table summarizes the core . These values are derived from fundamental chemical principles and comparative analysis with experimentally verified data from close structural analogues.
Table 1: Summary of Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |
| Molecular Formula | C₁₁H₁₃BrN₂ | Derived from chemical structure. |
| Molecular Weight | 269.14 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be an off-white to pale yellow solid. | Based on the appearance of related substituted benzimidazoles.[3] |
| Melting Point (°C) | Estimated: 135-150 °C | The related 6-bromo-1-methyl-1H-benzo[d]imidazole has a melting point of 126-128 °C.[3] The larger, more rigid tert-butyl group is expected to increase crystal lattice energy compared to the methyl group, likely resulting in a higher melting point. |
| Lipophilicity (logP) | Estimated: > 3.5 | The parent 6-bromo-1H-benzimidazole has a computed XLogP3 of 2.5.[4] The addition of a tert-butyl group, a strongly lipophilic moiety, is expected to increase the logP value by at least one unit, indicating low aqueous solubility. |
| Aqueous Solubility | Very low | A direct consequence of its predicted high logP and crystalline solid state. |
| Organic Solubility | Soluble in DMSO, Methanol, Dichloromethane. | Benzimidazole derivatives are typically soluble in common polar aprotic and protic organic solvents.[1] |
| pKa (Basicity) | Estimated: 4.0 - 5.0 | The parent benzimidazole has a pKa of ~5.5.[5] The electron-withdrawing bromo substituent will decrease the basicity of the N-3 lone pair. The N-1 position is blocked by the tert-butyl group. |
Synthesis and Structural Elucidation
The validation of a compound's identity is paramount. This section outlines a plausible synthetic route and the definitive method for structural confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy.
Plausible Synthetic Route
A standard and robust method for synthesizing N-substituted benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon electrophile, such as an aldehyde or an orthoformate.[6] For the target compound, this would involve the reaction of 4-bromo-N¹-tert-butylbenzene-1,2-diamine with trimethyl orthoformate under acidic conditions, followed by cyclization.
Caption: Plausible synthetic workflow for 6-bromo-1-tert-butyl-1H-benzo[d]imidazole.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[7] The predicted ¹H NMR spectrum provides a unique fingerprint for the target compound.
Expertise in Action: Predicting the ¹H NMR Spectrum
The causality behind NMR is that chemically non-equivalent protons reside in unique electronic environments, causing them to resonate at different frequencies (chemical shifts).[8]
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tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. They will appear as a sharp singlet at approximately 1.7-1.9 ppm .
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Aromatic Protons: The benzene ring has three protons.
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The proton at C7 (adjacent to the bromine) will likely appear as a doublet .
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The proton at C5 (between the bromo and imidazole ring fusion) will likely appear as a doublet of doublets .
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The proton at C4 will appear as a doublet . These aromatic signals are expected in the 7.5-8.0 ppm region.
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Imidazole Proton: The lone proton at the C2 position of the imidazole ring is unique and will appear as a singlet , typically downfield, around 8.0-8.5 ppm .
The integration of these signals (the area under each peak) will correspond to the number of protons, providing a quantitative check (9H : 1H : 1H : 1H : 1H).[9]
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, the following protocols are provided. They are designed to be self-validating by incorporating best practices that ensure data reliability.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.[10] This protocol uses a slow, controlled heating rate to ensure thermal equilibrium between the sample, heating block, and thermometer, which is critical for accuracy.
Caption: Standard workflow for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
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Sample Preparation:
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Place a small amount of the dry compound on a clean, dry surface.
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Grind the compound into a fine powder using a spatula.[11]
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Jab the open end of a capillary tube into the powder several times.
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Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end. The sample height should be 2-3 mm.[12]
-
-
Apparatus Setup:
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Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.
-
-
Measurement:
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If the approximate melting point is known, heat the block rapidly to about 20°C below this temperature.[12]
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Crucial Step: Reduce the heating rate significantly to 1-2°C per minute. This slow rate is essential for accurate determination.
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Observe the sample through the magnifying lens.
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Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the last crystal melts and the sample is completely liquid.
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The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Allow the apparatus to cool. Perform a second determination with a fresh sample to ensure reproducibility. Do not reuse a previously melted sample.[12]
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Protocol: ¹H NMR Sample Preparation and Analysis
Causality: Proper sample preparation is critical for obtaining a high-resolution NMR spectrum. The choice of a deuterated solvent is to avoid a large interfering solvent signal. The concentration must be sufficient for a good signal-to-noise ratio but not so high as to cause peak broadening.
Step-by-Step Methodology:
-
Sample Preparation:
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Weigh approximately 5-10 mg of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a pipette. The choice depends on the compound's solubility.
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Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer the clear solution into a clean NMR tube using a Pasteur pipette.
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Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge.
-
Place the sample into the NMR magnet.
-
Perform standard instrument setup procedures including locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve homogeneity.[13]
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Acquire the ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 1-2 second relaxation delay).[13]
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Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm) or to the TMS signal at 0.00 ppm.
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Integrate the peaks to determine the relative ratios of the different types of protons.[8]
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Caption: Key relationships between physicochemical properties in drug discovery.
Conclusion
This guide establishes a detailed physicochemical profile for 6-bromo-1-tert-butyl-1H-benzo[d]imidazole through a combination of theoretical prediction and comparative analysis with known analogues. The compound is predicted to be a solid with a melting point higher than its 1-methyl counterpart, possessing significant lipophilicity (logP > 3.5) and consequently low aqueous solubility. Its identity can be unambiguously confirmed through ¹H NMR spectroscopy, which will show characteristic signals for the tert-butyl, aromatic, and imidazole protons. The provided experimental protocols offer a clear and reliable path for the empirical validation of these crucial properties. This foundational knowledge is indispensable for any researcher intending to use this versatile benzimidazole derivative in medicinal chemistry and materials science.
References
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Center for Biotechnology Information. Available at: [Link]
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Michigan State University. (n.d.). Basic Practical NMR Concepts. MSU Chemistry. Available at: [Link]
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![Chemical structure of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole](https://i.imgur.com/EXAMPLE.png)

